
6-(3-Amino-1,2-dihydroxypropyl)-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, a well-known member of the sialic acid family. Sialic acids are nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes, including cellular recognition, virus invasion, and inflammation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the modification of N-acetylneuraminic acid. One common method is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase . This two-step process involves the epimerization of N-acetyl-glucosamine to N-acetylmannosamine, followed by aldol condensation with pyruvate to form N-acetylneuraminic acid. The amino group is then introduced through a subsequent reaction.
Industrial Production Methods
Industrial production of 9-Amino-N-acetylneuraminic acid often employs biotechnological approaches, including whole-cell catalysis and de novo biosynthesis . These methods leverage the high efficiency of enzymatic reactions and the scalability of microbial fermentation processes.
化学反应分析
Types of Reactions
9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of 9-Amino-N-acetylneuraminic acid, such as oxo and hydroxyl derivatives, which have distinct biological activities.
科学研究应用
9-Amino-N-acetylneuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex glycoconjugates.
Biology: It plays a role in studying cell surface interactions and glycoprotein functions.
Medicine: It is investigated for its potential in antiviral therapies, particularly against influenza viruses.
Industry: It is used in the production of nutraceuticals and pharmaceuticals.
作用机制
The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its interaction with specific molecular targets, such as neuraminidase enzymes. By inhibiting neuraminidase, it prevents the release of viral particles from infected cells, thereby reducing the spread of the virus . Additionally, it can modulate cellular recognition processes by altering the sialylation patterns on glycoproteins .
相似化合物的比较
Similar Compounds
N-acetylneuraminic acid: The parent compound, widely studied for its role in cellular recognition and viral infection.
N-glycolylneuraminic acid: Another sialic acid derivative with distinct biological functions.
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid: A sialic acid analog involved in bacterial pathogenesis.
Uniqueness
9-Amino-N-acetylneuraminic acid is unique due to its amino group, which provides additional sites for chemical modification and enhances its potential as a therapeutic agent. Its ability to inhibit neuraminidase makes it a promising candidate for antiviral drug development .
属性
分子式 |
C11H20N2O8 |
|---|---|
分子量 |
308.29 g/mol |
IUPAC 名称 |
5-acetamido-6-(3-amino-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19) |
InChI 键 |
PSFLJKJWZHEYMD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)
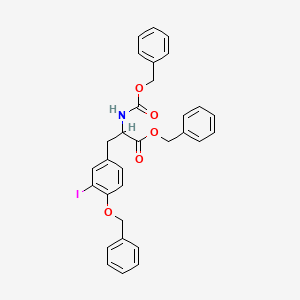
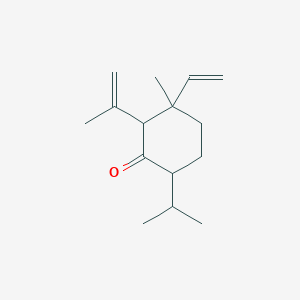
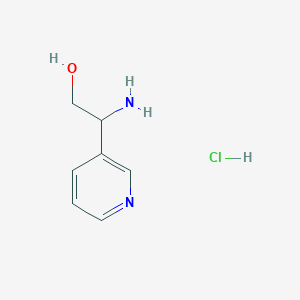
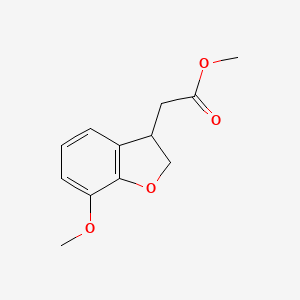
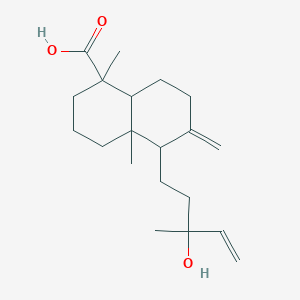
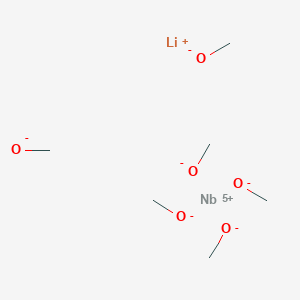
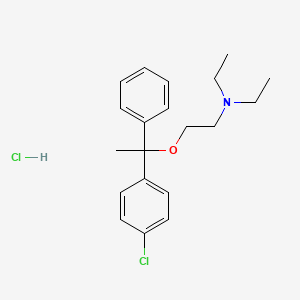

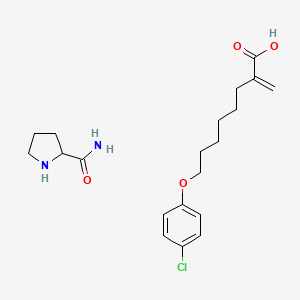
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)
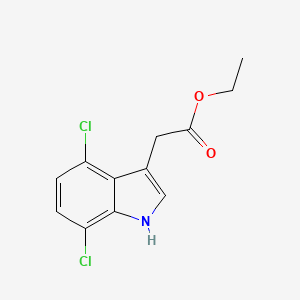
![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)
